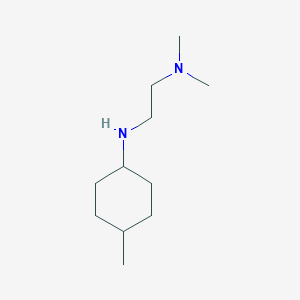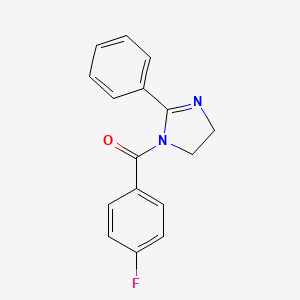![molecular formula C16H16O2S B5829176 Methyl 4-{[(4-methylphenyl)sulfanyl]methyl}benzoate](/img/structure/B5829176.png)
Methyl 4-{[(4-methylphenyl)sulfanyl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4-methylphenyl)sulfanyl]methyl}benzoate is an organic compound with the molecular formula C16H16O2S. It is a derivative of benzoic acid and contains a sulfanyl group attached to a methylphenyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-methylphenyl)sulfanyl]methyl}benzoate typically involves the reaction of 4-methylthiobenzyl chloride with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(4-methylphenyl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products Formed
Oxidation: Methyl 4-{[(4-methylphenyl)sulfinyl]methyl}benzoate, Methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate.
Reduction: 4-{[(4-methylphenyl)sulfanyl]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-{[(4-methylphenyl)sulfanyl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-{[(4-methylphenyl)sulfanyl]methyl}benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its sulfanyl group may form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the ester group may undergo hydrolysis, releasing benzoic acid derivatives that can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Methyl 4-methylphenylsulfoxide: Contains a sulfoxide group instead of a sulfanyl group.
Methyl 4-{[(4-methylphenyl)sulfanyl]methyl}benzoate: The same compound but with different functional groups attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl group allows for versatile chemical modifications, while the ester group provides a site for hydrolysis and further derivatization.
Propriétés
IUPAC Name |
methyl 4-[(4-methylphenyl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-12-3-9-15(10-4-12)19-11-13-5-7-14(8-6-13)16(17)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKLYVWOBHMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5829097.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5829114.png)
![2-mercapto-4-oxo-1-phenyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B5829128.png)
![(4-chlorophenyl)[3-(2-hydroxy-5-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5829134.png)
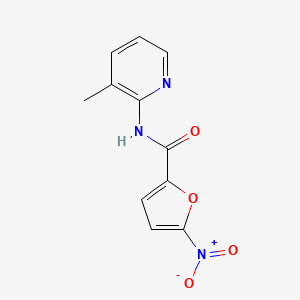
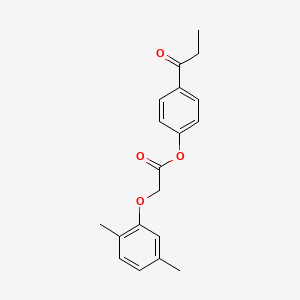
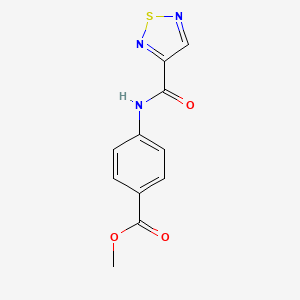
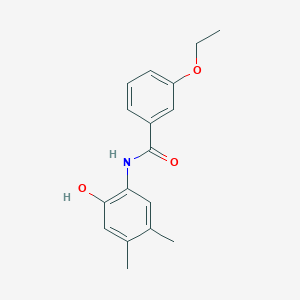
![2-benzylsulfanyl-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5829178.png)
![3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5829186.png)
![5-methoxy-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol](/img/structure/B5829193.png)
